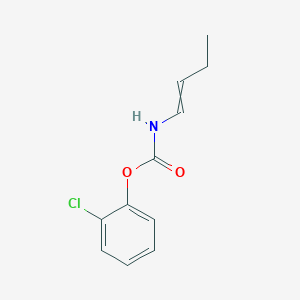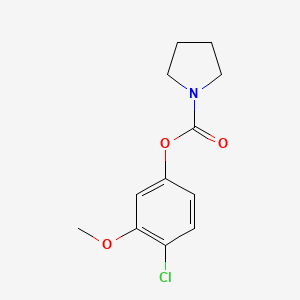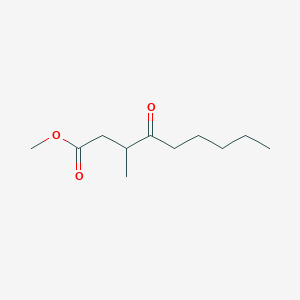
Methyl 3-methyl-4-oxononanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methyl-4-oxononanoate is an organic compound with the molecular formula C11H20O3 It is a methyl ester derivative of nonanoic acid, featuring a ketone functional group at the fourth carbon and a methyl group at the third carbon
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-4-oxononanoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-4-oxononanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of enolate ions derived from 3-methyl-4-oxononanoic acid. This process can be carried out using sodium ethoxide in ethanol, followed by the addition of methyl iodide to form the desired ester .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction to minimize environmental impact .
化学反応の分析
Types of Reactions
Methyl 3-methyl-4-oxononanoate undergoes various chemical reactions, including:
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-methyl-4-oxononanoic acid.
Reduction: 3-methyl-4-hydroxynonanoate.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Methyl 3-methyl-4-oxononanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals .
作用機序
The mechanism of action of methyl 3-methyl-4-oxononanoate involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions are facilitated by enzymes or chemical catalysts, depending on the context .
類似化合物との比較
Similar Compounds
Methyl 4-oxononanoate: Lacks the methyl group at the third carbon, resulting in different chemical properties and reactivity.
Methyl 3-methyl-4-oxooctanoate: Has a shorter carbon chain, affecting its physical properties and applications.
Methyl 3-methyl-4-oxodecanoate: Has a longer carbon chain, influencing its solubility and reactivity .
Uniqueness
Methyl 3-methyl-4-oxononanoate is unique due to the presence of both a ketone and an ester functional group, along with a methyl substituent. This combination of features makes it a versatile compound for various chemical transformations and applications.
特性
CAS番号 |
89631-03-8 |
|---|---|
分子式 |
C11H20O3 |
分子量 |
200.27 g/mol |
IUPAC名 |
methyl 3-methyl-4-oxononanoate |
InChI |
InChI=1S/C11H20O3/c1-4-5-6-7-10(12)9(2)8-11(13)14-3/h9H,4-8H2,1-3H3 |
InChIキー |
XZNIWZPDMNWHLO-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)C(C)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


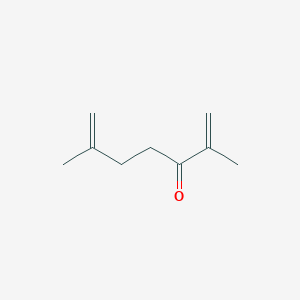
![2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one](/img/structure/B14403610.png)
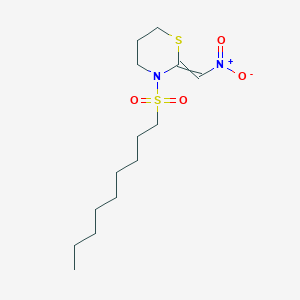
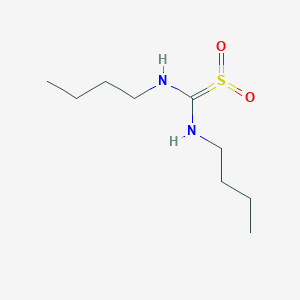
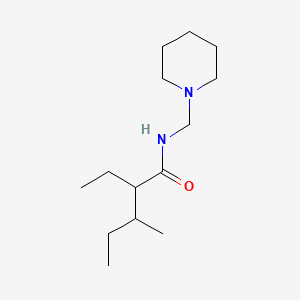
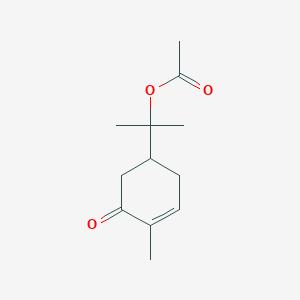
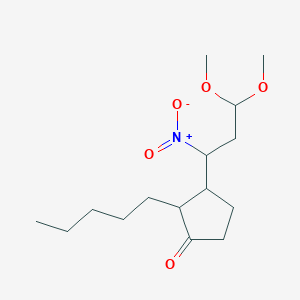
![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)
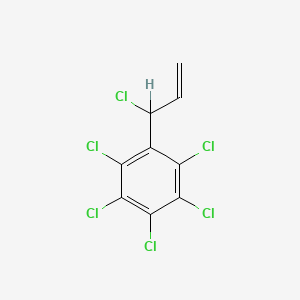
![Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate](/img/structure/B14403657.png)

